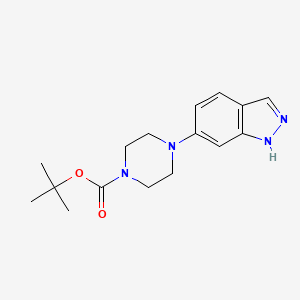

Tert-butyl 4-(1H-indazol-6-YL)piperazine-1-carboxylate

Overview

Description

Tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H22N4O2. It is a solid at room temperature and is known for its applications in various fields of scientific research. The compound features a piperazine ring substituted with an indazole moiety and a tert-butyl ester group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate typically involves the reaction of 1H-indazole-6-carboxylic acid with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the indazole moiety is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine or indazole derivatives.

Scientific Research Applications

Tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction cascades or metabolic processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 4-(1H-indazol-4-yl)piperazine-1-carboxylate

- 1-(tert-Butoxycarbonyl)piperazine

- Tert-butyl piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate is unique due to the specific position of the indazole moiety on the piperazine ring, which can influence its chemical reactivity and biological activity. This positional difference can result in distinct pharmacological profiles and applications compared to similar compounds.

Biological Activity

Tert-butyl 4-(1H-indazol-6-YL)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Characteristics:

- Chemical Formula: CHNO

- Molecular Weight: 302.37 g/mol

- IUPAC Name: this compound

- PubChem CID: 44242925

The compound features a piperazine ring, which is often associated with various biological activities, including neuropharmacological effects and antibacterial properties.

This compound acts primarily through interactions with specific receptors and enzymes in the body. Research indicates that it may function as an antagonist at certain histamine receptors, particularly H3 receptors, which are involved in neurotransmission and have implications in conditions such as schizophrenia and obesity .

Additionally, the compound's structure allows it to interact with various enzymes, potentially influencing pathways related to cell proliferation and apoptosis .

Antibacterial Activity

Several studies have highlighted the antibacterial properties of this compound. For instance, compounds derived from piperazine structures have been shown to exhibit potent activity against Gram-positive bacteria. This suggests that this compound may also possess similar properties .

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Bacillus subtilis | 18 | 50 |

Neuropharmacological Effects

The compound has been investigated for its potential neuroprotective effects, particularly in models of Parkinson's disease. It is suggested that it may inhibit the progression of neurodegenerative symptoms by modulating dopamine receptor activity .

Case Studies

-

Neuroprotection in Parkinsonism:

A study indicated that this compound could be beneficial in treating patients susceptible to severe Parkinsonism. The compound demonstrated a capacity to enhance dopaminergic signaling, thereby providing symptomatic relief . -

Antibacterial Efficacy:

In a series of experiments, derivatives of the compound were tested against various bacterial strains. Results showed significant inhibition against S. aureus and E. coli, reinforcing its potential as an antibacterial agent .

Properties

IUPAC Name |

tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)13-5-4-12-11-17-18-14(12)10-13/h4-5,10-11H,6-9H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKLCBVCBVKEDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)C=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00658020 | |

| Record name | tert-Butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00658020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

744219-43-0 | |

| Record name | tert-Butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00658020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.